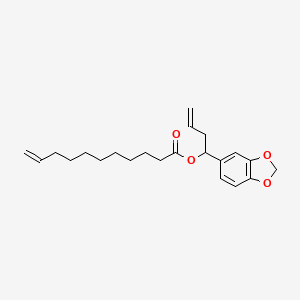
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is an organic compound that features a benzodioxole ring, a butenyl group, and an undecenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated benzodioxole with a butenyl halide.
Esterification: The final step involves the esterification of the resulting compound with undec-10-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated benzodioxole derivatives, substituted benzodioxole derivatives
Applications De Recherche Scientifique
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The butenyl and undecenoate groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but with a butanone group instead of a butenyl and undecenoate ester.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an ethan-1-ol group instead of a butenyl and undecenoate ester.
3-(1,3-Benzodioxol-5-yl)propenal: Features a propenal group instead of a butenyl and undecenoate ester.
Uniqueness
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is unique due to its combination of a benzodioxole ring, a butenyl group, and an undecenoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
5434-18-4 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)but-3-enyl undec-10-enoate |
InChI |
InChI=1S/C22H30O4/c1-3-5-6-7-8-9-10-11-13-22(23)26-19(12-4-2)18-14-15-20-21(16-18)25-17-24-20/h3-4,14-16,19H,1-2,5-13,17H2 |
Clé InChI |
KXXBORXYWJRZAX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


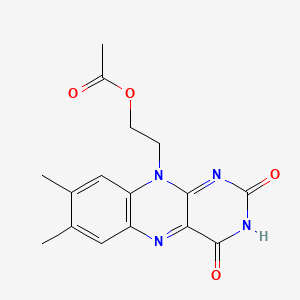

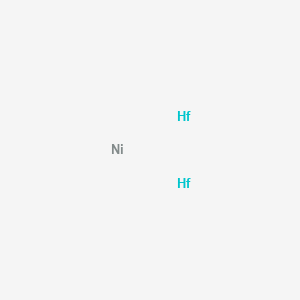
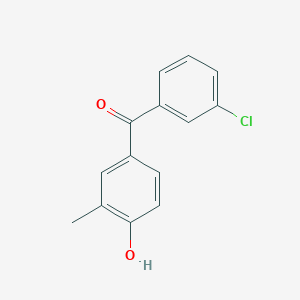
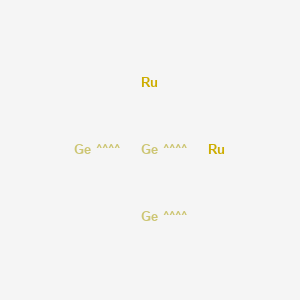
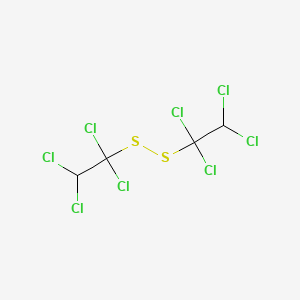
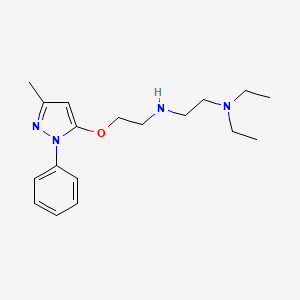


![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
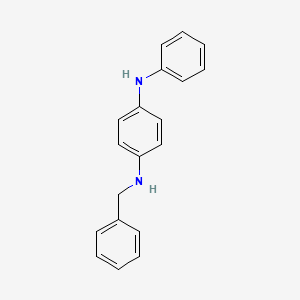
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
